N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c26-21(18-10-5-13-25(18)31(27,28)20-12-6-14-29-20)23-16-8-2-1-7-15(16)22-24-17-9-3-4-11-19(17)30-22/h1-4,6-9,11-12,14,18H,5,10,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAAHUALSRLWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. The compound features a unique combination of functional groups, including a benzo[d]thiazole moiety and a thiophenesulfonyl group, which may contribute to its interactions with various biological targets. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure
The compound's IUPAC name is N-[2-(benzo[d]thiazol-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. Its molecular formula is with a molecular weight of approximately 483.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S3 |
| Molecular Weight | 483.6 g/mol |
| CAS Number | 926422-70-0 |
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and piperidine structures may exhibit significant antimicrobial properties . The sulfonyl group in the compound is recognized for its role in enzyme inhibition, which can lead to antimicrobial effects by targeting bacterial enzymes.
A study on related compounds demonstrated that benzothiazole derivatives possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
For instance, studies on benzothiazole derivatives have reported cytotoxic effects against several cancer cell lines, suggesting that the presence of both the benzothiazole and thiophenesulfonyl groups may enhance the compound's efficacy .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to interact with active sites of enzymes, potentially inhibiting their function.
- Cell Cycle Interference : Similar compounds have been reported to disrupt the cell cycle in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Case Studies
A comparative analysis of related compounds provides insights into the biological activity of this compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thiophene structures exhibit significant antimicrobial properties . The sulfonyl group in this compound plays a crucial role in enzyme inhibition, targeting bacterial enzymes effectively.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Studies show that related compounds demonstrate MIC values ranging from 3.12 to 12.5 μg/mL against strains such as Staphylococcus aureus and Escherichia coli, indicating potent activity compared to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The antimicrobial effects are attributed to the inhibition of bacterial enzymes, which disrupts essential metabolic pathways in bacteria .
Anticancer Activity
The anticancer potential of this compound is notable, with studies suggesting it may inhibit cancer cell proliferation through various mechanisms.
Mechanisms of Action:
- Enzyme Inhibition : The sulfonamide group interacts with enzyme active sites, inhibiting their function.
- Cell Cycle Interference : Similar compounds have been reported to disrupt the cell cycle in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells contributes to cytotoxic effects .
Case Studies:
A comparative analysis of related compounds highlights the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive molecules, as detailed below:
Key Comparative Insights
Sulfonyl Group Variations :
- The thiophene sulfonyl group in the target compound may confer superior metabolic stability compared to the 4-nitrophenylsulfonyl group in compound 43, which is associated with higher ulcerogenicity .
- Shaker et al.’s methylsulfonylphenyl analogs (44–46) exhibit COX-2 selectivity, suggesting that sulfonyl group positioning and electronics critically influence target engagement .
Heterocyclic Core Modifications: The benzo[d]thiazole moiety in the target compound aligns with patented coumarin-benzimidazole hybrids () and indole-based derivatives (), which show broad-spectrum antimicrobial and anticancer activities.
Side Chain Optimization: The dimethylaminoethyl side chain in supplier-listed analogs () may improve solubility but could introduce off-target interactions compared to the simpler pyrrolidine carboxamide in the target compound.
Biological Activity Trends :
- Compound 43’s anti-inflammatory activity (IC₅₀ ≈ 1.2 µM against COX-2) is comparable to celecoxib, but its ulcerogenic index limits therapeutic utility .
- Thiophene-containing analogs (e.g., the target compound and ) show emerging promise in anticancer contexts, with thiophene’s π-stacking capability enhancing DNA/protein interactions .
Research Findings and Implications
- Molecular Docking : Analogous benzo[d]thiazole derivatives exhibit strong binding to COX-2’s hydrophobic pocket, with sulfonyl groups forming hydrogen bonds to Arg513 and Tyr355 . The thiophene sulfonyl group in the target compound may mimic this interaction while reducing toxicity.
- In Vivo Efficacy : Shaker et al.’s analogs (44–46) reduced paw edema by 65–72% in rat models, outperforming indomethacin (58%) . This suggests that the target compound’s structural framework could be optimized for enhanced efficacy.
- Anticancer Potential: Benzo[d]thiazole derivatives like (E)-1-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-4-(6-((dimethylamino)methyl)benzo[d]thiazol-2-yl)semicarbazide (48) show IC₅₀ values of 0.8–1.5 µM against breast and colon cancer cells , positioning the target compound as a candidate for similar screening.
Data Tables
Table 1: Structural Comparison of Key Analogues
| Feature | Target Compound | Compound 43 | Shaker et al.’s 44–46 | Coumarin Hybrid (Patent) |
|---|---|---|---|---|
| Core Heterocycle | Benzo[d]thiazole | Benzo[d]thiazole | Indole | Benzo[d]thiazole + coumarin |
| Sulfonyl Group | Thiophen-2-yl | 4-Nitrophenyl | Methylsulfonylphenyl | N/A |
| Side Chain | Pyrrolidine | Pyrrolidine | Chlorobenzyl | Benzimidazole |
| Primary Activity | Hypothesized broad | Anti-inflammatory | COX-2 inhibition | Antimicrobial |
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). Parameters: grid size 60 Å, exhaustiveness=20 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-pyrrolidine moiety in aqueous environments .
Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC50 values for correlation analysis .
What are the critical purity challenges in synthesizing this compound?
Q. Advanced
- Byproduct formation : Thiophene sulfonate esters may form during sulfonylation; mitigate via slow reagent addition and inert atmospheres .
- Chromatographic purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to separate carboxamide isomers .
QC protocols : LC-MS (ESI+) to confirm molecular ion peaks ([M+H]+ ≈ 510 m/z) and detect impurities >0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
